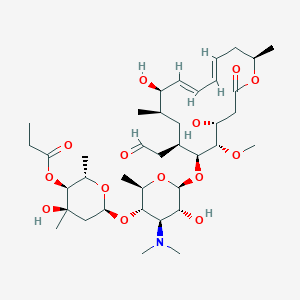
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
Overview
Description
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H8N4. This compound is a derivative of pyrimidine, featuring amino and methyl substituents at the 2, 4, and 6 positions, respectively, along with a nitrile group at the 5 position. It is known for its applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is the A1 adenosine receptor (A1 AR) . This receptor is a part of the adenosine receptor group, which plays critical roles in the regulation of various physiological processes such as cardiac muscle function, neuronal function, pain, and sleep .
Mode of Action
This compound acts as an antagonist of the A1 AR . It binds to the receptor, blocking its activation by adenosine, a naturally occurring nucleoside in the body. This blockage inhibits the canonical cyclic adenosine monophosphate pathway .
Biochemical Pathways
The compound’s action on the A1 AR affects the adenosinergic signaling pathways . By acting as an antagonist, it prevents the activation of these pathways by adenosine, thereby modulating the physiological processes regulated by these pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of adenosinergic signaling pathways . By acting as an antagonist of the A1 AR, it can potentially influence a wide range of physiological processes regulated by these pathways .
Biochemical Analysis
Biochemical Properties
The 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon . This property allows it to participate in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules.
Cellular Effects
It has been found to be a potent and selective A1 Antagonist . This suggests that it may have significant effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a potent and selective A1 Antagonist . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile can be synthesized through a three-component reaction involving the condensation of appropriate aldehydes, malononitrile, and guanidine derivatives. This method is efficient and allows for the exploration of various substituents on the pyrimidine ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the reaction of acetonitrile with sodium amide under high pressure and temperature conditions. The crude product is then purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting adenosine receptors.
Materials Science: The compound is used in the development of non-linear optical materials due to its favorable electronic properties.
Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dimethylpyrimidine
- 2-Amino-4,6-diphenylpyrimidine
Uniqueness
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is unique due to the presence of the nitrile group at the 5 position, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of selective adenosine receptor antagonists .
Properties
IUPAC Name |
2-amino-4,6-dimethylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-6(3-8)5(2)11-7(9)10-4/h1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGZOXLMUQBFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550021 | |
| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16341-54-1 | |
| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one](/img/structure/B91360.png)








![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)




